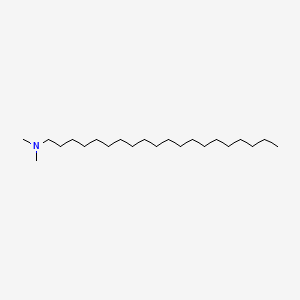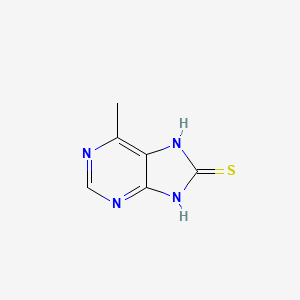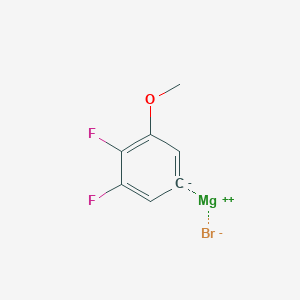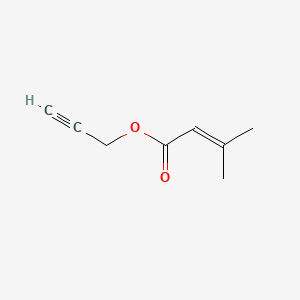![molecular formula C36H30 B12642609 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) CAS No. 920985-22-4](/img/structure/B12642609.png)
1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is a complex organic compound characterized by its unique structure, which includes a benzene core connected to three ethyne (acetylene) groups, each further linked to a 3,5-dimethylbenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) typically involves a multi-step process:
Formation of the Benzene Core: The benzene core is synthesized through standard organic reactions, such as Friedel-Crafts alkylation.
Attachment of Ethyne Groups: The ethyne groups are introduced via Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.
Addition of 3,5-Dimethylbenzene: The final step involves the attachment of 3,5-dimethylbenzene groups to the ethyne linkers, often through further coupling reactions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The ethyne groups can be reduced to alkanes or alkenes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a drug delivery agent due to its unique structure.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) depends on its application:
In Organic Electronics: The compound acts as a semiconductor, facilitating the transport of electrons or holes through its conjugated system.
In Biological Systems: The compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or π-π stacking.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(phenylethynyl)benzene: Similar structure but lacks the 3,5-dimethyl substituents.
1,3,5-Tris(ethynyl)benzene: Similar core structure but without the additional benzene rings.
Uniqueness: 1,1’,1’'-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene) is unique due to the presence of 3,5-dimethylbenzene groups, which can influence its electronic properties and reactivity, making it particularly suitable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
920985-22-4 |
|---|---|
Molekularformel |
C36H30 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
1,3,5-tris[2-(3,5-dimethylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C36H30/c1-25-13-26(2)17-31(16-25)7-10-34-22-35(11-8-32-18-27(3)14-28(4)19-32)24-36(23-34)12-9-33-20-29(5)15-30(6)21-33/h13-24H,1-6H3 |
InChI-Schlüssel |
YLPCTPHAXQWLQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C#CC2=CC(=CC(=C2)C#CC3=CC(=CC(=C3)C)C)C#CC4=CC(=CC(=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


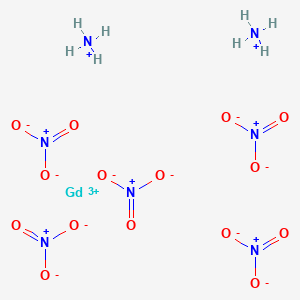
![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
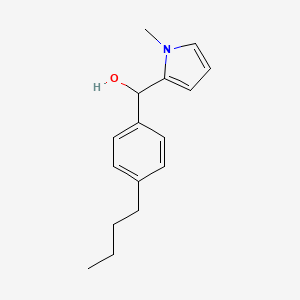
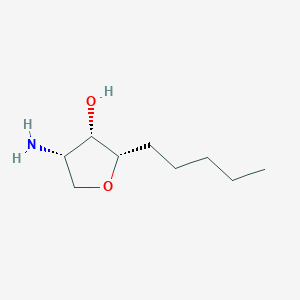


![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
